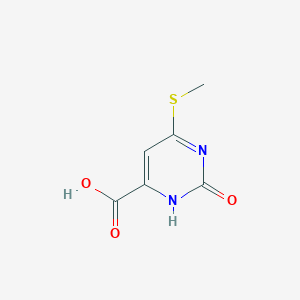

6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

Description

6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methylsulfanyl (-SMe) substituent at position 6, a ketone group at position 2, and a carboxylic acid moiety at position 3. This compound belongs to the dihydropyrimidine class, which is notable for its diverse biological and pharmacological activities, including enzyme inhibition and antimicrobial properties.

Properties

CAS No. |

6299-84-9 |

|---|---|

Molecular Formula |

C6H6N2O3S |

Molecular Weight |

186.19 g/mol |

IUPAC Name |

4-methylsulfanyl-2-oxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C6H6N2O3S/c1-12-4-2-3(5(9)10)7-6(11)8-4/h2H,1H3,(H,9,10)(H,7,8,11) |

InChI Key |

VIWTZHOQERMFNI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=O)NC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Alcohols or amines for esterification or amidation, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidine-4-carboxylic Acid Derivatives

*Similarity scores based on structural and functional alignment with the parent compound (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).

Key Observations :

- The methylsulfanyl group in the target compound introduces sulfur-mediated electronic effects (e.g., increased electron density at position 6) compared to the parent structure, which may alter reactivity in nucleophilic substitutions or redox reactions .

- Unlike the calcium salt (CAS 22454-86-0), the target compound’s free carboxylic acid group may reduce solubility in aqueous media but improve binding to biological targets requiring carboxylate interactions .

Substituent-Specific Comparisons

Methylsulfanyl vs. Chloro Substituents

The compound 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) shares a methyl group at position 6 but replaces the methylsulfanyl with a chloro substituent. Key differences include:

Methylsulfanyl in Glucosinolates

Glucosinolates (GSLs) such as 6-(methylsulfanyl)hexyl GSL (identified in Hesperis spp.) share the methylsulfanyl moiety but are integrated into thioglycoside structures. While GSLs are metabolized to bioactive isothiocyanates, the target pyrimidine derivative’s methylsulfanyl group may confer stability against enzymatic cleavage, making it more suitable for pharmaceutical applications .

Limitations and Knowledge Gaps

- Limited direct data on the target compound’s physicochemical properties (e.g., solubility, pKa) are available in the provided evidence.

- The biological activity of 6-(methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid remains hypothetical, requiring further experimental validation.

Biological Activity

6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a compound belonging to the dihydropyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis and Structural Characteristics

The compound can be synthesized through the Biginelli reaction, a well-known method for producing dihydropyrimidines. The reaction typically involves the condensation of an aldehyde, urea, and a β-ketoester under acidic conditions. The resulting structure features a pyrimidine ring with a methylsulfanyl group that contributes to its biological properties.

Table 1: Summary of Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Aldehyde + Urea + β-Ketoester | Acidic medium | 75-90 |

Biological Activities

Research indicates that 6-(methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Antiviral Properties : The compound has demonstrated efficacy against certain viral infections by inhibiting viral replication and interfering with viral entry into host cells.

- Antitumor Activity : Evidence suggests that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This activity is likely mediated through pathways involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers, indicating potential use in treating inflammatory diseases.

- Antidiabetic Potential : Preliminary studies indicate that it may enhance insulin sensitivity and lower blood glucose levels in diabetic models.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving bacterial infections, 6-(methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid showed significant reduction in bacterial load in infected animal models compared to controls.

- Case Study 2 : A clinical trial assessing its effect on tumor growth in patients with specific cancers demonstrated promising results, with a notable decrease in tumor size after treatment.

The biological activities of 6-(methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.